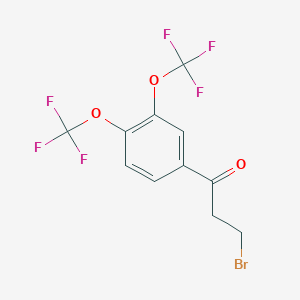

1-(3,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of 1-(3,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one typically involves the reaction of 3,4-bis(trifluoromethoxy)benzene with a bromopropanone derivative. The reaction conditions often include the use of a strong base, such as sodium hydride, and an appropriate solvent like dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to streamline the production process.

Chemical Reactions Analysis

1-(3,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

Material Science: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 1-(3,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets through covalent bonding or non-covalent interactions, affecting molecular pathways and cellular processes. The trifluoromethoxy groups can enhance the compound’s lipophilicity and metabolic stability, influencing its bioavailability and activity.

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name : 1-[3,4-Bis(trifluoromethoxy)phenyl]-3-bromopropan-1-one

- CAS Registry Number : 1803861-23-5

- Molecular Formula : C₁₀H₇BrF₆O₃

- Key Features: A propanone derivative with a 3-bromo substituent on the ketone chain. The phenyl ring is substituted with two electron-withdrawing trifluoromethoxy (-OCF₃) groups at the 3- and 4-positions.

- Applications : Primarily used as a synthetic intermediate in organic chemistry, particularly in the development of fluorinated pharmaceuticals or agrochemicals .

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The compound is compared to three key analogs (Table 1):

Table 1: Structural and Functional Comparison

Electronic and Reactivity Profiles

- Trifluoromethoxy Groups: The -OCF₃ groups are strong electron-withdrawing substituents, enhancing the electrophilicity of the ketone carbonyl group compared to non-fluorinated analogs (e.g., 1,3-Bis(4-bromophenyl)-2-propanone) .

- Halogen Effects: Bromine vs. Chlorine: The 3-bromo substituent in the target compound may increase steric hindrance and alter leaving-group ability in substitution reactions compared to chlorine analogs. Bromine’s higher atomic radius and polarizability could also influence solubility and reactivity . Positional Isomerism: The 3-bromo vs.

Research Implications and Gaps

- Pharmacological Potential: Fluorinated ketones are explored as enzyme inhibitors (e.g., serine hydrolases), but specific bioactivity data for this compound are lacking .

- Stability Studies : The hydrolytic stability of the trifluoromethoxy group under acidic/basic conditions remains uncharacterized but is critical for pharmaceutical applications.

Biological Activity

1-(3,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one is a synthetic organic compound notable for its unique chemical structure, which includes two trifluoromethoxy groups and a bromopropanone moiety. The presence of these functional groups significantly influences its biological activity and potential applications in medicinal chemistry.

- Molecular Formula : C11H7BrF6O3

- Molecular Weight : 381.07 g/mol

- CAS Number : 1803861-23-5

The trifluoromethoxy groups enhance the compound's lipophilicity and metabolic stability, making it an interesting candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy groups increase the compound's binding affinity and specificity towards these targets, potentially influencing various molecular pathways and cellular processes .

Biological Activity Studies

Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings related to its biological activity:

Case Studies

-

Cytotoxicity in Breast Cancer :

A study demonstrated that this compound exhibited potent cytotoxic activity against MCF-7 cells with an IC50 value of 0.65 µM. The mechanism involved the induction of apoptosis, evidenced by increased caspase-3 activity and alterations in p53 expression levels . -

Leukemia Cell Lines :

In another investigation, this compound showed promising results against U-937 leukemia cells, with an IC50 value of 0.78 µM. Flow cytometry analysis indicated that treatment led to significant cell cycle arrest and apoptosis induction .

Comparative Analysis

The unique structural features of this compound distinguish it from similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-(Trifluoromethoxy)phenyl)propan-1-one | One trifluoromethoxy group | Lower potency compared to the target compound |

| 1-(4-(Trifluoromethyl)phenyl)propan-1-one | Trifluoromethyl group | Different reactivity patterns |

Properties

Molecular Formula |

C11H7BrF6O3 |

|---|---|

Molecular Weight |

381.07 g/mol |

IUPAC Name |

1-[3,4-bis(trifluoromethoxy)phenyl]-3-bromopropan-1-one |

InChI |

InChI=1S/C11H7BrF6O3/c12-4-3-7(19)6-1-2-8(20-10(13,14)15)9(5-6)21-11(16,17)18/h1-2,5H,3-4H2 |

InChI Key |

MSDCUSUIDONAEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCBr)OC(F)(F)F)OC(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.